molecular formula C12H10BrNO3 B14537877 N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine CAS No. 62457-34-5

N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine

Cat. No.: B14537877
CAS No.: 62457-34-5
M. Wt: 296.12 g/mol
InChI Key: PTACRODZTXQRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C12H10BrNO2. This compound is known for its unique structure, which includes a brominated methoxyphenyl group and a furan ring connected through a methylene bridge to a hydroxylamine group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with furan-2-carbaldehyde oxime. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The brominated methoxyphenyl group and furan ring contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine
  • N-{[5-(2-methylcyclopropyl)furan-2-yl]methylidene}hydroxylamine

Uniqueness

N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine is unique due to the presence of the brominated methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

62457-34-5

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)-(furan-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H10BrNO3/c1-16-10-5-4-8(13)7-9(10)12(14-15)11-3-2-6-17-11/h2-7,15H,1H3

InChI Key

PTACRODZTXQRDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=NO)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.